molecular formula C15H22N2S B11080496 1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea

1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea

Cat. No.: B11080496
M. Wt: 262.4 g/mol
InChI Key: POCWVXYCWXWCGM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups This compound features a cyclohexyl ring substituted with two methyl groups at positions 2 and 3, and a phenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea typically involves the reaction of 2,3-dimethylcyclohexylamine with phenyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions. Its structural similarity to certain biological molecules makes it a useful tool in molecular biology research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets suggests it may have applications in drug development.

    Industry: In the industrial sector, it can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity.

Comparison with Similar Compounds

1-(2,3-Dimethylcyclohexyl)-3-phenylthiourea can be compared with other thiourea derivatives such as:

    1-(Cyclohexyl)-3-phenylthiourea: Lacks the methyl groups on the cyclohexyl ring, which may affect its steric properties and reactivity.

    1-(2-Methylcyclohexyl)-3-phenylthiourea: Has only one methyl group on the cyclohexyl ring, leading to different conformational stability and reactivity.

    1-(2,3-Dimethylcyclohexyl)-3-methylthiourea:

Properties

Molecular Formula

C15H22N2S

Molecular Weight

262.4 g/mol

IUPAC Name

1-(2,3-dimethylcyclohexyl)-3-phenylthiourea

InChI

InChI=1S/C15H22N2S/c1-11-7-6-10-14(12(11)2)17-15(18)16-13-8-4-3-5-9-13/h3-5,8-9,11-12,14H,6-7,10H2,1-2H3,(H2,16,17,18)

InChI Key

POCWVXYCWXWCGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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